molecular formula C8H14Cl2N2O2 B13613535 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride

1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride

Cat. No.: B13613535
M. Wt: 241.11 g/mol
InChI Key: IRLJMWPTXIUEKM-UHFFFAOYSA-N
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Description

1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C8H13Cl2N2O2. It is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 3 and 6, and an amine group attached to the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,6-dimethoxypyridine.

    Formation of Intermediate: The 3,6-dimethoxypyridine undergoes a reaction with formaldehyde and a suitable amine source to form the intermediate 1-(3,6-dimethoxypyridin-2-yl)methanamine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,6-dimethoxypyridin-2-yl)methanamine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3,5-Dimethoxypyridin-2-yl)methanamine
  • **1-(3,6-Dimethoxyphenyl)methanamine
  • **1-(3,6-Dimethoxypyridin-4-yl)methanamine

Uniqueness

1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is unique due to the specific positioning of the methoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

(3,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-8(12-2)10-6(7)5-9;;/h3-4H,5,9H2,1-2H3;2*1H

InChI Key

IRLJMWPTXIUEKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)OC)CN.Cl.Cl

Origin of Product

United States

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